N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
“N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide” is a chemical compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with sulfur and various carbonyl compounds .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound and conditions . For instance, one study presented a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide .Scientific Research Applications
Synthesis and Chemical Properties
- N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide and similar compounds have been synthesized and studied for their chemical properties. For instance, Rozentsveig et al. (2013) developed a one-pot synthesis method for producing N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, indicating a method for synthesizing complex heterocyclic sulfonamides (Rozentsveig et al., 2013).
Antimicrobial and Antifungal Applications
- Some novel heterocyclic compounds containing sulfonamide moieties, similar to N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide, have shown promising antimicrobial and antifungal properties. Darwish et al. (2014) synthesized various heterocyclic compounds incorporating a sulfamoyl moiety, which demonstrated significant antibacterial and antifungal activities (Darwish et al., 2014). Similarly, Akbari et al. (2022) reported the synthesis of N-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones, including sulfonamides, showing antimicrobial properties (Akbari et al., 2022).
Anticancer and Radiosensitizing Properties
- Sulfonamide derivatives, similar to N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide, have been evaluated for their potential in cancer treatment and radiosensitization. Ghorab et al. (2015) synthesized a series of sulfonamide derivatives and assessed their in-vitro anticancer activity, showing promising results (Ghorab et al., 2015).
Enzyme Inhibition and Therapeutic Potential
- Evaluation of thiophene-based sulfonamides as inhibitors of carbonic anhydrase enzymes reveals significant potential. Alım et al. (2020) studied thiophene-based sulfonamides for their inhibitory effects on carbonic anhydrase I and II isoenzymes, suggesting therapeutic applications (Alım et al., 2020).
Neurological Applications
- Khokra et al. (2019) reported the synthesis and neurotoxicity screening of benzothiazole coupled sulfonamide derivatives, indicating the potential of sulfonamide derivatives in neurological research (Khokra et al., 2019).
Future Directions
Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S3/c1-2-25(20,21)15-10-9-14(17-18-15)12-5-7-13(8-6-12)19-26(22,23)16-4-3-11-24-16/h3-11,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSXWUHGYDATRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
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